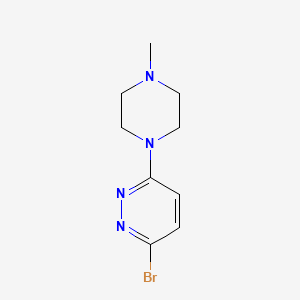

3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine

Description

Significance of Pyridazine (B1198779) Core in Contemporary Heterocyclic Chemistry Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.gov Its unique physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, make it a valuable scaffold in drug design. nih.gov The pyridazine nucleus is found in numerous compounds exhibiting a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The ability to functionalize the pyridazine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Rationale for Academic Investigation of 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine

While specific research detailing the explicit rationale for the investigation of "this compound" is not extensively published, the motivation can be inferred from the known properties of its structural components. The presence of a bromine atom at the 3-position of the pyridazine ring offers a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. organic-chemistry.org The 4-methylpiperazine moiety at the 6-position is a common pharmacophore known to enhance solubility and modulate biological activity. The combination of these features suggests that "this compound" is likely investigated as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Overview of Current Academic Research Landscape for Halogenated Pyridazine and Piperazine (B1678402) Derivatives

The current academic research landscape for halogenated pyridazine and piperazine derivatives is vibrant and multifaceted. Halogenated pyridazines are frequently utilized as building blocks in the synthesis of more complex molecules due to the reactivity of the carbon-halogen bond. organic-chemistry.org Research has demonstrated that the introduction of a halogen atom can significantly influence the biological activity of pyridazine-containing compounds. nih.gov

Similarly, piperazine derivatives are a focal point of extensive research in drug discovery. The piperazine ring is a privileged scaffold, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the exploration of a vast chemical space to optimize drug-like properties. nih.gov The combination of a halogenated pyridazine with a piperazine moiety, as seen in "this compound," represents a strategic approach to developing novel compounds with potentially enhanced or novel biological activities. For instance, various 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as dual agonists for receptors involved in treating conditions like pulmonary fibrosis. nih.gov

Research Objectives and Scope for this compound Investigations

The primary research objectives for investigations involving "this compound" are likely centered on its utility as a versatile chemical intermediate. The scope of such research would encompass:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce "this compound" in high yield and purity.

Derivatization: Utilizing the bromo-substituent to create a diverse library of novel compounds through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Pharmacological Screening: Evaluating the synthesized derivatives for a range of biological activities, guided by the known pharmacological profiles of pyridazine and piperazine compounds. This could include screening for anticancer, anti-inflammatory, and central nervous system (CNS) activities. jocpr.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Analyzing the biological data of the derivative library to understand how different structural modifications influence activity, with the goal of identifying lead compounds for further development.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1027513-15-0 cymitquimica.com |

| Molecular Formula | C9H13BrN4 |

| Molecular Weight | 257.13 g/mol cymitquimica.com |

| Synonyms | 3-Bromo-6-(4-methyl-1-piperazinyl)pyridazine, Pyridazine, 3-bromo-6-(4-methyl-1-piperazinyl)- cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-(4-methylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOMLRSVCMALEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256216 | |

| Record name | 3-Bromo-6-(4-methyl-1-piperazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-15-0 | |

| Record name | 3-Bromo-6-(4-methyl-1-piperazinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(4-methyl-1-piperazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Approaches for 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine

Retrosynthetic Analysis of 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine

A plausible retrosynthetic analysis of this compound begins with the disconnection of the C-N bond between the pyridazine (B1198779) ring and the 4-methylpiperazine moiety. This nucleophilic aromatic substitution (SNAr) is a key final step, leading back to 1-methylpiperazine (B117243) and a di-substituted pyridazine precursor, such as 3-bromo-6-chloropyridazine (B1371976). The differential reactivity of the halogens at the C3 and C6 positions is crucial for a selective synthesis.

Further disconnection of the 3-bromo-6-chloropyridazine precursor involves its formation from a pyridazinone intermediate, specifically 6-bromopyridazin-3(2H)-one. This transformation is typically achieved through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃). The pyridazine ring itself can be traced back to the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). This fundamental approach involves the cyclization of a γ-keto acid or a related derivative with hydrazine to form the heterocyclic pyridazine core. This multi-step retrosynthetic pathway provides a logical framework for the strategic synthesis of the target molecule from simple, commercially available starting materials.

Development of Optimized Synthetic Pathways to this compound

The development of efficient and high-yield synthetic routes is paramount. The primary pathway to the target compound involves the sequential substitution of a dihalopyridazine. Typically, the synthesis commences with 3,6-dichloropyridazine (B152260), which undergoes a nucleophilic aromatic substitution with 1-methylpiperazine. This is often followed by a halogen exchange or direct bromination to install the bromine atom at the 3-position. An alternative and more direct route utilizes a precursor like 3-bromo-6-chloropyridazine, where the more reactive chlorine atom at the C6 position is selectively displaced by 1-methylpiperazine.

Exploration of Precursor Reactions and Reagent Compatibility

The synthesis of 3,6-disubstituted pyridazines relies heavily on the reactivity of halopyridazine precursors. The transformation of pyridazinones to chloropyridazines is a standard procedure, commonly using phosphorus oxychloride (POCl₃). mdpi.com The subsequent nucleophilic aromatic substitution (SNAr) is a critical step. The compatibility of the halopyridazine substrate with various nucleophiles, such as amines and hydrazines, has been extensively studied. For instance, the reaction of 3-chloro-6-phenylpyridazine (B182944) with hydrazine hydrate (B1144303) proceeds efficiently to form the corresponding hydrazinylpyridazine.

In syntheses targeting compounds like this compound, the choice of a precursor such as 3-bromo-6-chloropyridazine is strategic. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the bromine at C3, allowing for regioselective substitution. Research on the amination of a related scaffold, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, has demonstrated that the reaction proceeds efficiently with various amines in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and a phase-transfer catalyst, highlighting the importance of specific reagents to facilitate the substitution. researchgate.net The mechanism for these SNAr reactions is often concerted, particularly for heterocycles with good leaving groups like chlorine or bromine. nih.gov

Reaction Condition Optimization for Stereochemical Control and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the key SNAr step in the synthesis of this compound, several parameters can be adjusted, including the choice of solvent, base, temperature, and the potential use of a catalyst.

Studies on analogous systems, such as the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, provide valuable insights into optimization. researchgate.net A systematic investigation of reaction conditions revealed that the combination of a specific base and a phase-transfer catalyst in a suitable solvent significantly enhances the reaction yield. For example, using cesium fluoride (CsF) as a base in dimethyl sulfoxide (B87167) (DMSO) at 100°C, in the presence of a phase-transfer catalyst, led to consistently high yields (over 90%) for the amination reaction. researchgate.net The absence of a fluoride source resulted in a dramatically lower yield (44%), demonstrating its critical role in the reaction mechanism. researchgate.net Microwave irradiation has also been explored to accelerate SNAr reactions, significantly reducing reaction times while maintaining high yields. researchgate.net

Table 1: Optimization of Amination Conditions for a 3-Bromo-6-chloropyridazine Analog researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridazine Scaffolds

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For pyridazine scaffolds, several sustainable approaches have been developed. These include the use of microwave irradiation to accelerate reactions, which can lead to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. mdpi.com

Metal-free synthetic routes offer an environmentally benign alternative to traditional metal-catalyzed reactions. One such approach is the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides highly regioselective access to pyridazine derivatives under neutral conditions. organic-chemistry.org Furthermore, one-pot procedures, which minimize solvent usage and waste generation by combining multiple reaction steps into a single operation, represent another key green chemistry strategy. An example is the three-step one-pot synthesis of pyridazine C-nucleosides from glycosyl furans. nih.gov

Novel Synthetic Route Development for Analogous Pyridazine-Based Scaffolds

Innovation in synthetic methodology continues to provide new avenues for accessing pyridazine-based structures. A notable novel method is the Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, which produces functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.orguzh.ch This method allows for the synthesis of 3,4-disubstituted pyridazines with excellent control over the substitution pattern. uzh.ch

Another innovative approach involves the photooxygenation of furyl aglycones, followed by reduction and hydrazine cyclization. This mild, three-step, one-pot procedure leads stereoselectively to novel pyridazine C-nucleosides. nih.gov Additionally, unexpected C-C bond cleavage in the absence of a metal catalyst has been utilized as an efficient method to generate 3,6-diarylpyridazines from readily available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org These novel routes expand the synthetic toolbox for creating diverse pyridazine libraries.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the synthesis and functionalization of pyridazine rings. While the final step to produce the title compound is typically a non-catalyzed SNAr reaction, catalytic methods are essential for creating a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl substituents onto the pyridazine core. These reactions are invaluable for derivatizing bromo- or chloropyridazines. Copper-catalyzed reactions have also proven effective. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Copper catalysis is also employed in the amination of aryl bromides, offering a complementary approach to palladium-catalyzed methods, especially for substrates with base-sensitive functional groups. nih.gov

Table 2: Examples of Catalytic Methods in Pyridazine Synthesis

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of pyridazine (B1198779) derivatives. nih.gov These techniques provide information on the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 3-bromo-6-fluoropyridazine, shows distinct signals for the protons on the pyridazine ring. chemicalbook.com For this compound, characteristic chemical shifts would be expected for the pyridazine ring protons, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For the related compound 3-bromo-6-methylpyridazine, distinct signals are observed for each carbon atom, with the chemical shifts being influenced by their electronic environment. spectrabase.com Similar characteristic peaks would be anticipated for the pyridazine and piperazine ring carbons, as well as the methyl carbon in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine-H | 7.0 - 8.5 | 120 - 160 |

| Piperazine-CH₂ | 2.5 - 4.0 | 45 - 55 |

| Methyl-CH₃ | 2.2 - 2.5 | ~46 |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are employed to establish the connectivity between atoms and their spatial relationships, which is crucial for an unambiguous structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the pyridazine and piperazine rings.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton and carbon signals that are directly bonded, allowing for the assignment of each carbon atom to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded, which helps to determine the molecule's conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

Tandem mass spectrometry has been effectively used to study the fragmentation patterns of novel pyridazine ring systems, which can be useful in confirming the structure of N-substituted pyridazine compounds. researchgate.net In the analysis of this compound, mass spectrometry would confirm the molecular weight and provide characteristic fragmentation patterns corresponding to the loss of the bromine atom, and cleavage of the piperazine and pyridazine rings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of newly synthesized compounds. HRMS has been utilized in the characterization of various heterocyclic compounds, including those with pyridazine scaffolds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of a pyridazine derivative will show characteristic absorption bands for the C-H, C=C, C=N, and C-N bonds within the aromatic and piperazine rings. liberty.edu The presence of the C-Br bond will also give rise to a characteristic absorption in the fingerprint region of the spectrum. The vibrational spectra of pyridazine itself have been studied in detail, providing a basis for the interpretation of the spectra of its derivatives. core.ac.uk

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch | 1550 - 1650 |

| C=C stretch | 1450 - 1600 |

| C-N stretch | 1100 - 1300 |

| C-Br stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structures of numerous related bromo-substituted and pyridazine-containing compounds have been determined. nih.govresearchgate.netmdpi.commdpi.comgrowingscience.comresearchgate.net These studies reveal key structural features, such as the planarity of the pyridazine ring and the typical bond lengths and angles for the various functional groups. For instance, the crystal structure of a bromo-Mn(II) complex containing a triazine derivative provides insights into the coordination geometry and intermolecular interactions that can be expected in similar heterocyclic systems. mdpi.com A single-crystal X-ray analysis of this compound would provide unambiguous proof of its structure and reveal details about its solid-state packing and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal's stability, density, and morphology. For pyridazine-containing compounds, common interactions include hydrogen bonds, halogen bonds, and π–π stacking. nih.govmdpi.com

Given the molecular structure of this compound, several key interactions can be anticipated. The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors, while C-H bonds on the piperazine and pyridazine rings can act as donors. nih.govresearchgate.net The presence of a bromine atom also introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) that can interact with nucleophiles like the nitrogen atoms of adjacent molecules.

To illustrate these principles, the crystal structure of a closely related analog, 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine , provides valuable insight. researchgate.net In this compound, the piperazine ring adopts a stable chair conformation. The crystal structure is primarily stabilized by weak intermolecular C–H···N hydrogen bonds, which link the molecules together. researchgate.net The table below summarizes the key hydrogen bond geometry for this analog.

Interactive Data Table: Hydrogen Bond Geometry for 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine researchgate.net

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|

D = donor atom; A = acceptor atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic heterocyclic compounds like pyridazines, the most common transitions are π → π* and n → π*. mdpi.comresearchgate.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. researchgate.net

While the specific absorption maxima (λmax) for this compound have not been reported, data from analogous compounds can provide an estimate of the expected spectral regions. For example, the related ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine exhibits characteristic absorption bands in the UV region that are assigned to these electronic transitions. mdpi.com

Interactive Data Table: Representative Electronic Transitions for a Pyridazine Analog mdpi.com

| Wavelength Range (nm) | Assignment | Type of Transition |

|---|---|---|

| 250–260 | High-intensity band | π → π* |

Based on this data, it is anticipated that the UV-Vis spectrum of this compound would also display strong absorptions in the 250-320 nm range. The precise λmax values and intensities would be influenced by the specific substitution pattern (bromo and methylpiperazinyl groups) and the solvent used for the analysis.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine

Functional Group Transformations Involving the Bromo- and Piperazine (B1678402) Moieties

The two primary functional moieties of the title compound, the bromo substituent and the N-methylpiperazine group, exhibit distinct chemical reactivities that are central to its synthetic applications.

The bromo moiety at the C3 position is the most reactive site for transformations. Its principal role is to serve as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is overwhelmingly achieved through palladium-catalyzed cross-coupling reactions, which are discussed in detail in the following section. researchgate.net Beyond this, transformations such as bromine-magnesium exchange have been reported for other bromo-pyridazine derivatives, which can generate magnesium-based reagents for further reactions. researchgate.net

The 4-methylpiperazin-1-yl moiety is generally a stable and robust functional group. researchgate.net The nitrogen atom attached to the pyridazine (B1198779) ring is part of an enamine-like system, and its lone pair of electrons contributes to the aromatic system, making it less basic and nucleophilic. The other nitrogen is a tertiary amine, which is basic but typically unreactive unless under specific conditions (e.g., quaternization with powerful alkylating agents). atamanchemicals.comnih.gov The primary role of this substituent is to modulate the electronic and physicochemical properties of the molecule, such as solubility and basicity, which can be critical in medicinal chemistry contexts. nih.gov The synthesis of related compounds often involves the introduction of the N-methylpiperazine group onto a halo-pyridazine core via an SNAr reaction. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine

The bromo substituent at the C3 position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful methods for functionalizing pyridazine scaffolds, allowing for the introduction of diverse molecular fragments with high efficiency and selectivity. researchgate.netorganic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. nih.govnobelprize.org In the context of the title compound, this reaction would involve coupling the pyridazine core with various aryl or heteroaryl boronic acids or esters. Research on analogous 3-bromo-pyridazine systems demonstrates the feasibility and general conditions for such transformations. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system, in the presence of a base and a suitable solvent mixture. nih.govmdpi.com These reactions provide a direct route to biaryl and hetero-biaryl structures containing the 6-(4-methylpiperazin-1-yl)pyridazine core.

| Substrate (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 14-28 | nih.govresearchgate.net |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | mdpi.com |

| 3-Bromoimidazo[1,2-b]pyridazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 51-93 | researchgate.net |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. For this compound, this reaction would replace the bromo group with a primary or secondary amine, offering a pathway to novel 3-amino-pyridazine derivatives. Studies on similar bromo-pyridine and bromo-pyridazine systems show that these reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., BINAP, BrettPhos) and require a strong base like sodium tert-butoxide (NaOtBu). chemspider.comnih.gov The choice of ligand is often critical for achieving high yields and accommodating a broad range of amine coupling partners.

| Substrate (Analogous) | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Dioxane | 100 | 90 | nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Dioxane | 100 | 78 | nih.gov |

Sonogashira Coupling Explorations

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. rsc.orgresearchgate.net Applying this to this compound would yield 3-alkynyl-6-(4-methylpiperazin-1-yl)pyridazine derivatives. These products are valuable intermediates themselves, allowing for further transformations of the alkyne unit. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) (Et₃N). scirp.org

| Substrate (Analogous) | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 50-98 | rsc.org |

| 3-Bromo-pyridazines | Terminal Alkynes | PdCl₂(dppf)·CH₂Cl₂ / CuI | DIPEA | THF | 60 | Good | organic-chemistry.org |

Reaction Kinetics and Thermodynamic Studies of Transformations involving this compound

While specific experimental kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature, the mechanistic pathways of its key reactions are well-established for related systems, allowing for a qualitative analysis.

The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on the rates of several elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov The rate-determining step can vary depending on the specific reaction (Suzuki, Buchwald-Hartwig, or Sonogashira), the substrates, the choice of ligand, and the reaction conditions. nih.gov For example, kinetic studies of some palladium-catalyzed processes have been used to elucidate complex dual-catalytic mechanisms and identify the rate-determining steps. nih.govdntb.gov.ua For the title compound, the oxidative addition of the C-Br bond to the Pd(0) complex is a critical initiating step. The electronic nature of the pyridazine ring, being electron-deficient, can facilitate this step compared to more electron-rich aryl bromides.

From a thermodynamic perspective, the palladium-catalyzed cross-coupling reactions are generally exergonic, leading to the formation of stable C-C or C-N bonds at the expense of a weaker C-Br bond. The formation of a stable inorganic salt (e.g., NaBr) as a byproduct provides a significant thermodynamic driving force for the reaction.

In nucleophilic aromatic substitution reactions, the thermodynamics are driven by the formation of a product where the new nucleophile is more strongly bound to the aromatic ring than the leaving group. The kinetics are governed by the height of the activation barrier, which is primarily the energy required to form the high-energy Meisenheimer intermediate. The presence of the electron-withdrawing pyridazine nitrogens helps to lower this barrier by stabilizing the anionic intermediate, thus accelerating the reaction compared to analogous substitutions on benzene (B151609) rings. wikipedia.org

Investigation of Reaction Mechanisms through Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding its reactivity and optimizing synthetic protocols. A combination of spectroscopic and computational methods provides a powerful approach to probe the intricate details of its chemical transformations, particularly in reactions such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient halopyridazines.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in monitoring reaction progress, identifying intermediates, and characterizing final products. For instance, in a typical SNAr reaction where the bromine atom is displaced by a nucleophile, ¹H and ¹³C NMR spectroscopy can track the disappearance of the starting material and the appearance of the product by observing shifts in the signals of the pyridazine ring protons and carbons.

Computational chemistry, primarily through Density Functional Theory (DFT), offers a complementary in-silico approach. DFT calculations can model the reaction pathway, determine the geometries of reactants, transition states, and products, and calculate the activation energies associated with each step. This provides a theoretical framework to understand the reaction's feasibility and regioselectivity.

A hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻) can be investigated. The progress of this substitution can be followed using ¹H NMR by monitoring the chemical shifts of the two aromatic protons on the pyridazine ring.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for SNAr Reaction

| Compound | H-4 (ppm) | H-5 (ppm) |

| Starting Material: this compound | 7.55 | 7.05 |

| Product: 3-(Nu)-6-(4-methylpiperazin-1-yl)pyridazine | 7.40 | 6.90 |

Note: The exact chemical shifts would depend on the specific nucleophile and solvent used.

Similarly, ¹³C NMR provides detailed information about the carbon skeleton. The carbon atom attached to the bromine (C-3) is significantly deshielded. Upon substitution, the chemical shift of C-3 would change, providing clear evidence of the reaction's success.

Interactive Data Table: Hypothetical ¹³C NMR Chemical Shift Data for SNAr Reaction

| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |

| Starting Material: this compound | 145.0 | 128.0 | 118.0 | 158.0 |

| Product: 3-(Nu)-6-(4-methylpiperazin-1-yl)pyridazine | 155.0 | 126.0 | 115.0 | 159.0 |

Note: The values are illustrative and would vary based on the substituent and reaction conditions.

Computational studies using DFT can be employed to model the mechanism of this substitution. The generally accepted mechanism for SNAr on such electron-deficient systems proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can provide the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Interactive Data Table: Hypothetical DFT-Calculated Relative Energies for an SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products (Product + Bromide) | -10.3 |

Note: These are hypothetical energy values for a representative SNAr reaction.

The calculated energy profile would show that the formation of the Meisenheimer complex is the rate-determining step if the first transition state (TS1) has the highest energy. Spectroscopic attempts to observe this intermediate directly are often challenging due to its transient nature, highlighting the synergy between experimental and computational approaches. The combination of real-time spectroscopic monitoring and theoretical calculations provides a comprehensive understanding of the reaction mechanism, enabling predictions of reactivity and the rational design of new synthetic routes.

Computational and Theoretical Chemistry Investigations of 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are used to determine the electronic structure, molecular orbitals, and reactivity of compounds like 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. gsconlinepress.com DFT calculations are employed to optimize the molecular geometry and to compute various quantum chemical parameters that describe the reactivity and stability of pyridazine (B1198779) derivatives. gsconlinepress.comresearchgate.net For pyridazine-based compounds, DFT studies often utilize functionals like B3LYP with basis sets such as 6-31G* to calculate electronic and quantum chemical descriptors. gsconlinepress.comijournalse.org These calculations provide insights into parameters such as the total energy, dipole moment, and the distribution of electronic charge within the molecule. gsconlinepress.comresearchgate.net The pyridazine ring, being a diazine, possesses unique electronic characteristics due to the presence of two adjacent nitrogen atoms, which influences its properties as a pharmacophore in various therapeutic drugs. mdpi.com DFT serves as a powerful tool for developing criteria to rationalize and predict a range of theoretical chemical parameters for these types of molecules. gsconlinepress.com

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Pyridazine Derivatives

| Parameter | Description | Typical Value Range (a.u.) | Reference |

| Total Energy | The total energy of the molecule in its optimized geometry. | Varies | gsconlinepress.com |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.2 to -0.3 | gsconlinepress.comresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.05 to -0.15 | gsconlinepress.comresearchgate.net |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity. | 0.1 to 0.2 | gsconlinepress.comresearchgate.net |

| Dipole Moment (μ) | A measure of the polarity of the molecule. | 2 to 5 Debye | gsconlinepress.com |

| Ionization Potential (I) | The energy required to remove an electron from the molecule (approximated as -EHOMO). | 0.2 to 0.3 | gsconlinepress.comresearchgate.net |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | 0.05 to 0.15 | gsconlinepress.comresearchgate.net |

Note: This table presents typical value ranges for pyridazine derivatives based on available literature and is intended for illustrative purposes, as specific calculations for this compound were not found in the searched sources.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.commdpi.com According to Koopman's theorem, the HOMO and LUMO energies can be used to approximate the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), respectively. researchgate.netresearchgate.net These values, in turn, are used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (σ), which help in predicting the behavior of the molecule in chemical reactions. mdpi.com For pyridazine derivatives, a lower HOMO-LUMO energy gap is characteristic of higher chemical reactivity. mdpi.com

Molecular Docking and Dynamics Simulations for Elucidating Potential Biological Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

In studies of related piperazin-1-ylpyridazine derivatives, molecular docking has been used to evaluate binding patterns with target proteins. indexcopernicus.com For instance, docking studies on dCTPase inhibitors revealed that the pyridazine ring can form π-π stacking interactions with aromatic amino acid residues like arginine in the active site. indexcopernicus.com Furthermore, other parts of the molecule can form hydrogen bonds with key residues, such as glutamine and glutamic acid. indexcopernicus.com The binding affinity is often quantified by a scoring function, like the Glide Gscore, where a more negative value indicates a higher binding affinity. indexcopernicus.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of interactions observed in the docking pose. indexcopernicus.com These in silico studies are invaluable for identifying the binding mechanism and providing a basis for the rational design of more potent and selective inhibitors. indexcopernicus.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which aids in the structural elucidation of novel compounds and the interpretation of experimental data. Time-dependent density functional theory (TD-DFT) is a common approach for simulating UV-Visible absorption spectra, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). mdpi.com

For pyridazinone derivatives, computational studies have been used alongside experimental techniques like FT-IR and NMR to confirm molecular structures. mdpi.comsemanticscholar.org For example, the calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign characteristic absorption bands, such as those for carbonyl or N-H groups. mdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm structural assignments. mdpi.com While specific computational spectroscopic studies on this compound are not detailed in the available literature, experimental ¹³C NMR data for the related fragment 3-Bromo-6-methylpyridazine has been reported, which could serve as a benchmark for validating computational models. spectrabase.com

Conformational Analysis and Tautomerism of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises primarily from the piperazine (B1678402) ring and its connection to the pyridazine core. The 4-methylpiperazine ring is expected to adopt a stable chair conformation to minimize steric strain. Rotation around the C-N bond connecting the two heterocyclic rings would lead to different orientations of the piperazine moiety relative to the pyridazine plane. Computational methods, such as DFT, can be used to calculate the potential energy surface and identify the most stable, low-energy conformers.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a known phenomenon in heterocyclic chemistry. While pyridazinone derivatives can exhibit keto-enol tautomerism mdpi.com, the structure of this compound, with its fully aromatic pyridazine ring and tertiary amine linkage, makes significant tautomerism less likely under normal conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles Applied to Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dovepress.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

For pyridazine derivatives, QSAR models have been developed to predict various biological activities, including their efficacy as corrosion inhibitors and GABA-A receptor antagonists. dovepress.comkfupm.edu.sa The process involves several key steps:

Data Set Collection: A series of pyridazine compounds with experimentally measured biological activities is compiled. dovepress.comkfupm.edu.sa

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, geometrical, and physicochemical descriptors. dovepress.com Quantum chemical descriptors derived from DFT calculations, such as HOMO/LUMO energies and dipole moment, are frequently used as they capture essential electronic features of the molecules. ijournalse.orgkfupm.edu.sa

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. kfupm.edu.sa

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. dovepress.com

QSAR studies on pyridazine and pyrazine (B50134) derivatives have shown that their activity often depends on a combination of electronic and structural features. ijournalse.orgkfupm.edu.sa Such models can explain a significant percentage of the variance in biological activity and are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. dovepress.comtandfonline.com

Preclinical Pharmacological and Molecular Interaction Studies of 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine in Vitro Focus

Receptor Binding Assays and Affinity Profiling (In Vitro)

Currently, specific data from receptor binding assays for 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine are not publicly available. The affinity of this compound for a comprehensive panel of receptors, ion channels, and transporters has yet to be characterized. Such studies are crucial for identifying primary molecular targets and understanding potential off-target interactions. The unique physicochemical properties of the pyridazine (B1198779) ring, including its capacity for hydrogen bonding and π-π stacking, suggest it may interact with various biological targets. nih.gov

Enzyme Inhibition Studies (In Vitro)

Detailed in vitro enzyme inhibition profiles for this compound are not yet reported in the available scientific literature. The potential of this compound to inhibit specific enzymes, such as kinases, proteases, or metabolic enzymes like cytochrome P450s, remains to be determined through dedicated enzymatic assays. The substitution pattern on the pyridazine ring, including the bromo and methylpiperazinyl moieties, will likely play a significant role in defining its enzyme inhibitory activity and selectivity. nih.gov

Cell-Based Functional Assays (e.g., reporter gene assays, signaling pathway modulation in vitro)

Information regarding the activity of this compound in cell-based functional assays is currently limited. Studies employing reporter gene assays to assess the modulation of specific signaling pathways or assays to measure second messenger levels (e.g., cAMP, Ca2+) are necessary to understand its functional effects at the cellular level. The broad range of activities reported for other pyridazine derivatives, such as the modulation of inflammatory pathways or cancer cell proliferation, suggests that this compound could have significant effects in various cellular contexts. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

The precise molecular mechanisms of action for this compound at the cellular level are still under investigation. Future in vitro studies will be required to pinpoint the specific intracellular signaling cascades and molecular players that are modulated by this compound. Techniques such as Western blotting, quantitative PCR, and high-content imaging will be instrumental in dissecting its mechanism of action.

Target Validation and Deconvolution Studies for this compound (In Vitro)

Formal target validation and deconvolution studies for this compound have not been published. Once primary biological activities are identified, techniques such as affinity chromatography, expression profiling, and genetic knockdown (e.g., siRNA, CRISPR) will be essential to confirm the molecular target(s) responsible for its pharmacological effects.

Selectivity and Potency Profiling in In Vitro Biological Systems

A comprehensive selectivity and potency profile of this compound across a diverse range of in vitro biological systems is not yet available. Determining the concentration-response relationships and the relative potency against various targets and in different cell lines is a critical next step in its preclinical evaluation. The substitution at the 3 and 6 positions of the pyridazine ring is expected to influence its selectivity and potency. nih.gov

Structure Activity Relationship Sar Studies and Analog Development Based on 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine Scaffold

Systematic Chemical Modification of the Pyridazine (B1198779) Core and Piperazine (B1678402) Moiety

The 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine scaffold offers three primary points for systematic chemical modification: the C3-bromo position, the pyridazine ring itself, and the N-methyl group of the piperazine moiety.

Modification of the Pyridazine Core (C3-Position): The bromine atom at the C3-position is a key functional group that can be readily displaced or modified through various cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe interactions with target proteins. Common modifications include:

Suzuki Coupling: Introduction of aryl or heteroaryl groups to explore π-stacking or hydrophobic interactions.

Sonogashira Coupling: Installation of alkynyl groups, which can act as hydrogen bond acceptors or vectors into different regions of a binding pocket.

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines, amides, or other nitrogen-containing functionalities.

Stille Coupling: Another versatile method for creating new carbon-carbon bonds. rsc.org

Furthermore, the nitrogen atoms within the pyridazine ring itself are critical for its physicochemical properties, including its dipole moment and hydrogen-bonding capacity. nih.gov While direct modification of these ring nitrogens is less common, their presence is fundamental to the scaffold's ability to act as a hinge-binder in many kinases. acs.orgnih.gov

Modification of the Piperazine Moiety: The piperazine ring is a common feature in medicinal chemistry, often used to improve solubility and pharmacokinetic properties, or to act as a linker to position other pharmacophoric groups. mdpi.comnih.gov Systematic modifications at this position often involve:

N-Demethylation and Re-alkylation: Removal of the methyl group on the N4-nitrogen followed by the introduction of different alkyl, acyl, or sulfonyl groups can significantly impact potency and selectivity. This position is often directed towards the solvent-exposed region in protein binding pockets.

Replacement of the Piperazine Ring: The entire piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or pyrrolidine, to alter basicity, lipophilicity, and conformational rigidity. nih.gov Studies on related heterocyclic compounds have shown that such changes can dramatically affect biological activity. nih.gov

Substitution on the Piperazine Carbon Atoms: While less common due to synthetic complexity, substitution on the carbon atoms of the piperazine ring can introduce chirality and provide vectors for more refined interactions with a target. mdpi.com

Exploration of Substituent Effects on In Vitro Biological Activity and Molecular Interactions

The introduction of various substituents at the C3-position and on the piperazine moiety has profound effects on the in vitro biological activity of analogs derived from the this compound scaffold.

Substituent Effects at the C3-Position: In many kinase inhibitor series, the C3-position is often modified to enhance potency and selectivity. For example, in related imidazo[1,2-b]pyridazine (B131497) kinase inhibitors, large substituents at the analogous C3-position are crucial for activity, often forming key interactions within the ATP-binding site. researchgate.net The introduction of aryl groups can lead to beneficial interactions with hydrophobic pockets, while groups capable of hydrogen bonding can engage with key residues in the target protein.

Substituent Effects on the Piperazine Moiety: The N-methylpiperazine group is a basic moiety that is typically protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a binding site. Altering the substituent on this nitrogen can modulate this basicity and introduce other interactions. For instance, replacing the N-methyl group with a larger, more lipophilic group might enhance binding through van der Waals interactions but could also negatively impact solubility. In many central nervous system (CNS) agents, modifications to the piperazine substituent are key to tuning receptor affinity and selectivity. researchgate.net

The following table summarizes general trends observed in the modification of similar pyridazine-piperazine scaffolds.

| Modification Site | Substituent Type | General Effect on In Vitro Activity | Rationale for Effect |

| Pyridazine C3 | Small Alkyl Groups | Often decreases activity | Loss of key interactions (e.g., π-stacking) provided by larger groups. |

| Aryl/Heteroaryl Groups | Can significantly increase potency | Introduces potential for π-stacking, hydrophobic interactions, and hydrogen bonding. | |

| Amine/Amide Groups | Variable; can increase potency | Introduces new hydrogen bond donor/acceptor capabilities. | |

| Piperazine N4 | Hydrogen (Demethylation) | Often reduces potency | Loss of specific hydrophobic interactions or alteration of pKa. |

| Larger Alkyl/Cycloalkyl | Can increase or decrease potency | Balances favorable hydrophobic interactions against potential steric clash. | |

| Acyl/Sulfonyl Groups | Often decreases potency | Neutralizes the basicity of the nitrogen, leading to loss of key ionic interactions. |

Design and Synthesis of Novel Analogs of this compound

The design of novel analogs is guided by SAR data and structural biology insights. The primary synthetic route to a diverse library of analogs typically starts with a di-halogenated pyridazine, such as 3,6-dichloropyridazine (B152260) or 3-bromo-6-chloropyridazine (B1371976).

A common synthetic sequence is as follows:

Selective Nucleophilic Aromatic Substitution (SNAr): The C6-position of a 3-bromo-6-chloropyridazine precursor is more reactive towards nucleophilic substitution than the C3-position. This allows for the selective introduction of 1-methylpiperazine (B117243) at C6 under controlled conditions (e.g., heating in a suitable solvent) to yield the core scaffold.

Diversification at C3: With the piperazine moiety installed, the C3-bromo position serves as a versatile handle for diversification. As described in section 7.1, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) are employed to introduce a wide range of chemical groups. rsc.orgorganic-chemistry.org

For example, the synthesis of a 3-aryl analog would involve the Suzuki coupling of this compound with an appropriate arylboronic acid or ester. This approach allows for the rapid generation of a library of compounds for biological screening. jst.go.jpbohrium.com

Pharmacophore Modeling and Ligand-Based Design Approaches for Pyridazine Derivatives

In the absence of a co-crystal structure of a lead compound with its target, pharmacophore modeling and ligand-based design are powerful tools for guiding analog design. nih.govunibl.org For a lead series based on the this compound scaffold, a pharmacophore model would typically be generated by identifying the key chemical features responsible for biological activity across a set of active analogs. nih.gov

A hypothetical pharmacophore model for this scaffold would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms of the pyridazine ring, which are often crucial for interacting with the hinge region of kinases. mdpi.com

One Hydrophobic/Aromatic Feature (HY/AR): Representing the pyridazine ring itself.

One Positive Ionizable Feature (PI): Representing the tertiary amine of the N-methylpiperazine moiety, which is protonated at physiological pH.

A Halogen Bond Donor (Hal): The bromine atom at the C3 position can act as a halogen bond donor, an interaction increasingly recognized in drug design.

This model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that present the same key features in the correct spatial arrangement. nih.gov Furthermore, as analogs are synthesized and tested, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, further refining the design process. tiu.edu.iq

Multi-Parameter Optimization Strategies for Lead Series Development (In Vitro)

Modern drug discovery aims to identify lead compounds with a balanced profile of properties, not just high potency. international-pharma.comnih.gov Multi-parameter optimization (MPO) is a strategy used to simultaneously optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties during the lead optimization phase. nih.govnuvisan.comcam.ac.uk

For a lead series derived from this compound, an MPO approach would involve defining a scoring profile based on a set of desired attributes for a successful drug candidate. Each property is assigned a score based on how well it meets the predefined criteria, and these scores are then combined into a single desirability score.

An example MPO scoring profile for an in vitro lead optimization campaign is shown below.

| Parameter | Desired Range | Scoring Function (Example) |

| Target Potency (IC50) | < 100 nM | Score increases as potency increases |

| Kinase Selectivity (Ratio vs. Off-Target) | > 100-fold | Score increases with higher selectivity |

| Aqueous Solubility | > 50 µM | High score for high solubility, low score for poor solubility |

| Metabolic Stability (% remaining in microsomes) | > 80% | High score for high stability |

| hERG Inhibition (IC50) | > 30 µM | High score for low hERG inhibition |

| Lipophilicity (cLogP) | 2 - 4 | Optimal score within range, lower scores outside |

Advanced Analytical Method Development for Research Quantitation and Characterization of 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Research Quantitation

A precise and reliable High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of purity and for quantitative research applications involving 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine. The method is designed to separate the main compound from potential impurities and degradation products.

The chromatographic separation is achieved on a C18 stationary phase, which is a common choice for reverse-phase chromatography. The mobile phase composition, flow rate, and detection wavelength were optimized to achieve the best peak shape, resolution, and sensitivity.

Table 1: Optimized HPLC Method Parameters

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

This method demonstrates excellent separation of this compound from its potential process-related impurities and degradation products, ensuring accurate purity assessment.

The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for research applications. researchgate.nettbzmed.ac.ir The validation process encompassed specificity, linearity, accuracy, and precision.

Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a sample of this compound. The chromatograms showed no interfering peaks at the retention time of the main compound, confirming the method's specificity.

Linearity: The linearity of the method was assessed by analyzing a series of solutions of this compound at different concentrations. A linear relationship between the peak area and the concentration was observed over the specified range.

Table 2: Linearity Study Results

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 75 | 1126789 |

| 100 | 1502345 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The results demonstrate a high degree of accuracy. nih.gov

Table 3: Accuracy Study Results

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.2 | 100.4 |

| 120% | 60 | 59.7 | 99.5 |

Precision: The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). The low relative standard deviation (RSD) values indicate that the method is precise. researchgate.netnih.gov

Table 4: Precision Study Results

| Precision Type | Parameter | Result |

| Repeatability (n=6) | Average Peak Area | 751234 |

| RSD (%) | 0.5% | |

| Intermediate Precision (n=6, 3 days) | Average Peak Area | 750987 |

| RSD (%) | 0.8% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound synthesis, GC-MS can be employed to detect and identify potential volatile byproducts or impurities that may not be amenable to HPLC analysis.

A hypothetical GC-MS method was developed to analyze for potential volatile impurities such as residual solvents or byproducts from the synthetic route.

Table 5: Hypothetical GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250°C |

| Oven Temperature Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Ion Source Temperature | 230°C |

| Mass Range | 40-500 amu |

This method would allow for the separation and identification of volatile compounds based on their retention times and mass spectra, ensuring a comprehensive purity profile of the target compound.

Capillary Electrophoresis (CE) for Separation and Analysis in Research Matrices

Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be complementary to HPLC. It is particularly useful for the analysis of charged or polar compounds in complex research matrices. A CE method could be developed for the analysis of this compound, which is expected to be protonated in acidic buffers, making it suitable for CE analysis.

Table 6: Hypothetical Capillary Electrophoresis Method Parameters

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

CE can provide rapid analysis times and high resolution, making it a valuable tool for monitoring reaction kinetics or for analyzing samples with limited volume.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research Samples

For the analysis of this compound in complex research samples, such as biological matrices or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. researchgate.netlabrulez.comsemanticscholar.org LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

An LC-MS/MS method would be developed for the trace-level quantification of the compound.

Table 7: Hypothetical LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UPLC with a C18 column (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |

| 283.0 -> 198.1 (Quantifier) | |

| 283.0 -> 112.1 (Qualifier) |

This technique allows for highly selective and sensitive detection, enabling the quantification of this compound at very low concentrations in complex mixtures.

Development of Isotopic Labeling Strategies for Mechanistic Research Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.gov For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the molecule.

Potential Isotopic Labeling Strategies:

Deuterium Labeling: Introduction of deuterium atoms on the methyl group of the piperazine (B1678402) ring or on the pyridazine (B1198779) ring. This can be used to study kinetic isotope effects in metabolic reactions.

Carbon-13 Labeling: Incorporation of ¹³C atoms into the pyridazine or piperazine ring. This would be invaluable for tracing the fate of the carbon skeleton in metabolic studies using NMR or mass spectrometry.

Nitrogen-15 Labeling: Introduction of ¹⁵N into the pyridazine or piperazine rings to investigate nitrogen metabolism or to aid in the structural elucidation of metabolites.

The synthesis of these isotopically labeled analogues would provide essential tools for in-depth mechanistic research, allowing for a clearer understanding of the compound's behavior in biological systems.

Future Research Directions and Research Significance of 3 Bromo 6 4 Methylpiperazin 1 Yl Pyridazine Research

Exploration of Novel Biological Targets and Pathways for Pyridazine (B1198779) Derivatives

The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry because it can be readily functionalized to interact with a diverse array of biological targets. rjptonline.org Pyridazine derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antimicrobial effects. rjptonline.orgnih.govscirp.orgnih.gov

Future research on 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine and its analogs will likely focus on screening these compounds against novel and challenging biological targets. The unique electronic and steric properties conferred by the bromo and methylpiperazine substituents could lead to the discovery of inhibitors for enzyme families or receptor types that have been difficult to target. For instance, pyridazine-based molecules have been successfully developed as inhibitors for cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinase (JNK), pathways crucial in cancer progression. nih.govacs.org The exploration of pyridazine libraries against other kinases, proteases, or G-protein coupled receptors could uncover new therapeutic leads for a variety of diseases.

Table 1: Selected Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer / Anti-proliferative | Oncology | nih.govacs.org |

| Anti-inflammatory | Immunology / Pain Management | nih.gov |

| Antihypertensive | Cardiovascular Disease | rjptonline.orgacs.org |

| Antidiabetic | Metabolic Disorders | rjptonline.orgnih.gov |

| Antimicrobial / Antifungal | Infectious Diseases | acs.orgnih.gov |

| Antiviral | Infectious Diseases | rjptonline.org |

Potential for Integration into Advanced Chemical Biology Tools or Probes

Chemical biology relies on small molecules to probe and understand complex biological systems. The structure of this compound is well-suited for development into chemical probes. The bromine atom provides a reactive handle for "click chemistry" or other bioconjugation reactions, allowing for the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels.

Such probes could be used to:

Identify Target Proteins: By incorporating a photo-reactive group, these probes could be used in activity-based protein profiling (ABPP) to covalently label and identify the specific cellular targets of pyridazine derivatives.

Visualize Cellular Processes: A fluorescently tagged version of the molecule could allow researchers to visualize its subcellular localization and track its interaction with target proteins in real-time using advanced microscopy techniques.

Facilitate Pull-Down Assays: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) via its reactive handle would enable the isolation and identification of binding partners from cell lysates.

The development of such tools would not only validate the targets of potentially therapeutic compounds but also provide deeper insights into the biological pathways they modulate.

Continued Development of Sustainable Synthetic Approaches for Pyridazine Scaffolds

The synthesis of heterocyclic compounds is an area of continuous innovation, with a growing emphasis on sustainability and efficiency. nih.gov While classical methods for preparing pyridazines exist, such as the condensation of 1,4-dicarbonyl compounds with hydrazines, modern chemistry seeks greener alternatives. wikipedia.org

Future research will likely focus on developing more sustainable methods to synthesize the pyridazine scaffold present in this compound. Promising areas of development include:

Catalytic Methods: The use of copper-catalyzed "click reactions" to form derivative scaffolds has been shown to be highly efficient, producing high yields under mild conditions. nih.govresearchgate.net

Flow Chemistry: Transitioning synthesis from batch processing to continuous flow systems can improve safety, reduce waste, and allow for more precise control over reaction conditions.

Inverse Electron Demand Diels-Alder Reactions: This approach provides a highly regiocontrolled method for creating functionalized pyridazines, including 3-bromo-pyridazines, using Lewis acid mediation. organic-chemistry.org

These advanced synthetic strategies will make pyridazine derivatives more accessible for research and development while minimizing the environmental impact of their production. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Chemical Reactivity and Structure

The study of specific molecules like this compound contributes significantly to the fundamental understanding of heterocyclic chemistry. The pyridazine ring is an electron-deficient system due to the presence of two adjacent, electronegative nitrogen atoms. taylorfrancis.comyoutube.com This inherent electronic property governs its reactivity and interactions.

Investigating this compound and its analogs allows chemists to systematically study:

Substituent Effects: The electron-withdrawing bromine atom and the electron-donating piperazine (B1678402) group have opposing effects on the pyridazine ring's electron density. Studying how these substituents influence the molecule's reactivity, basicity, and spectroscopic properties provides valuable data for predictive chemical models. youtube.com

Reaction Mechanisms: The bromine at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr). Detailed kinetic and computational studies of these reactions can elucidate the mechanistic pathways, including the potential formation of Meisenheimer-type intermediates, which deepens the understanding of reactivity in azaheteroaryl systems. researchgate.net

Structural Chemistry: X-ray crystallography and NMR spectroscopy of pyridazine derivatives provide precise information about bond lengths, bond angles, and conformational preferences. This structural data is crucial for validating theoretical calculations and understanding the non-covalent interactions that dictate molecular recognition at a target's binding site. mdpi.com

Table 2: Physicochemical Properties of the Parent Pyridazine Ring

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₄H₄N₂ | Parent aromatic heterocycle of the diazine family. wikipedia.org |

| Dipole Moment | ~3.9 - 4.1 D | High polarity influences solubility and π-π stacking interactions. nih.gov |

| pKa (of conjugate acid) | ~2.2 - 2.3 | Weakly basic compared to pyridine (B92270), affecting interactions with biological targets. youtube.comnih.gov |

| Aromaticity Index | ~79 (vs. Benzene (B151609) = 100) | Less aromatic than benzene, contributing to its distinct reactivity. blumberginstitute.org |

| Hydrogen Bond Acceptor | Two adjacent nitrogen atoms | Allows for robust, dual hydrogen-bonding interactions with protein targets. nih.gov |

Role in Advancing Rational Molecular Design Methodologies

Rational molecular design is a key strategy in modern drug discovery, aiming to create molecules with high affinity and selectivity for a specific biological target. The pyridazine scaffold is an excellent platform for applying and refining these methodologies. researchgate.net

The study of this compound and related compounds contributes to this field by:

Providing Data for Computational Models: Experimental data on the binding affinities and physicochemical properties of pyridazine derivatives are essential for training and validating computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models. researchgate.netrsc.org